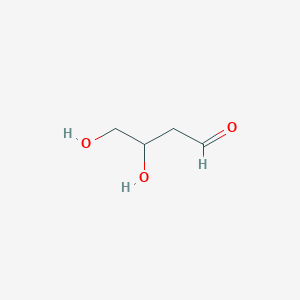

Butanal, 3,4-dihydroxy-

Description

BenchChem offers high-quality Butanal, 3,4-dihydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanal, 3,4-dihydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

34764-22-2 |

|---|---|

Molecular Formula |

C4H8O3 |

Molecular Weight |

104.10 g/mol |

IUPAC Name |

3,4-dihydroxybutanal |

InChI |

InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h2,4,6-7H,1,3H2 |

InChI Key |

CQSYGAZTCJHVFE-UHFFFAOYSA-N |

Canonical SMILES |

C(C=O)C(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3,4-Dihydroxybutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxybutanal is a valuable chiral building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its synthesis presents a challenge due to the presence of multiple reactive functional groups—an aldehyde and two hydroxyl groups—requiring careful control of reaction conditions and often necessitating the use of protecting groups. This technical guide provides an in-depth overview of the plausible synthetic strategies for 3,4-dihydroxybutanal, focusing on chemical routes from readily available precursors. Detailed experimental methodologies for key transformations, quantitative data from representative procedures, and logical workflow diagrams are presented to facilitate its practical application in a laboratory setting.

Introduction

The small, chiral molecule 3,4-dihydroxybutanal possesses a unique combination of functional groups that makes it an attractive starting material for the synthesis of more complex molecules. In particular, its stereoisomers, (S)-3,4-dihydroxybutanal and (R)-3,4-dihydroxybutanal, serve as key intermediates in the preparation of bioactive compounds. The primary challenge in its synthesis lies in the selective transformation of a precursor molecule to introduce the aldehyde functionality without affecting the hydroxyl groups, or vice versa. This guide will explore the most viable chemical strategies to achieve this, primarily focusing on the selective oxidation of 1,2,4-butanetriol.

Synthetic Strategies

The most logical and commonly employed strategy for the synthesis of 3,4-dihydroxybutanal involves the selective oxidation of the primary alcohol at the C4 position of 1,2,4-butanetriol. To achieve this selectivity, a protection/deprotection sequence is necessary. The general workflow is as follows:

-

Protection of the 1,2-diol: The vicinal diol at positions C1 and C2 of 1,2,4-butanetriol is selectively protected, most commonly as a cyclic acetal, such as an isopropylidene acetal (acetonide).

-

Oxidation of the primary alcohol: The remaining free primary alcohol at the C4 position is then oxidized to an aldehyde using a mild oxidizing agent to prevent over-oxidation to a carboxylic acid.

-

Deprotection of the 1,2-diol: The protecting group is removed under acidic conditions to yield the final product, 3,4-dihydroxybutanal.

An alternative, though less documented, approach could involve the ozonolysis of a protected homoallylic alcohol.

Logical Workflow for Synthesis via Selective Oxidation

Caption: Synthetic workflow for 3,4-dihydroxybutanal.

Experimental Protocols

Protection of 1,2,4-Butanetriol as an Isopropylidene Acetal

The protection of the 1,2-diol of 1,2,4-butanetriol is a critical first step to enable selective oxidation of the primary alcohol at C4. A common method is the formation of an isopropylidene acetal (acetonide).

Reaction:

1,2,4-Butanetriol + Acetone (with 2,2-dimethoxypropane) --(Acid Catalyst)--> 4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane

Experimental Protocol (Representative):

-

To a solution of 1,2,4-butanetriol (1 equivalent) in anhydrous acetone, add 2,2-dimethoxypropane (1.5 equivalents).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) monohydrate (e.g., 0.05 equivalents).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a weak base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane.

Selective Oxidation of the Protected Triol

With the 1,2-diol protected, the primary alcohol at C4 can be selectively oxidized to the aldehyde. Mild oxidation conditions are crucial to avoid over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two highly effective methods.[1][2][3][4][5][6][7][8][9][10]

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[2][5][6][9][10]

Reaction:

4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane --(1. (COCl)₂, DMSO; 2. Et₃N)--> (2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde

Experimental Protocol (Representative): [2]

-

Prepare a solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of DMSO (4 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

-

After stirring for a short period (e.g., 15 minutes), add a solution of 4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane (1 equivalent) in anhydrous DCM dropwise.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes).

-

Add triethylamine (5 equivalents) dropwise, and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography.

The Dess-Martin oxidation employs a hypervalent iodine reagent, which offers the advantages of mild reaction conditions and a simpler workup.[1][3][4][7][8]

Reaction:

4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane --(DMP)--> (2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde

Experimental Protocol (Representative):

-

Dissolve 4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated solution of sodium bicarbonate containing sodium thiosulfate.

-

Stir vigorously until the solid byproducts dissolve.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Deprotection of the Isopropylidene Acetal

The final step is the removal of the isopropylidene protecting group to unveil the 1,2-diol, yielding 3,4-dihydroxybutanal. This is typically achieved by acid-catalyzed hydrolysis.[11][12]

Reaction:

(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde --(H₃O⁺)--> 3,4-Dihydroxybutanal

Experimental Protocol (Representative): [11]

-

Dissolve the protected aldehyde, (2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde, in a mixture of a water-miscible organic solvent (e.g., tetrahydrofuran or methanol) and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).

-

Remove the organic solvent under reduced pressure.

-

The aqueous solution containing 3,4-dihydroxybutanal can be used directly for subsequent reactions, or the product can be extracted with an appropriate organic solvent and purified if necessary. Note that 3,4-dihydroxybutanal is highly water-soluble and may be prone to self-condensation or polymerization, so it is often generated and used in situ.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key transformations in the synthesis of 3,4-dihydroxybutanal. The values are representative and may vary depending on the specific substrate and reaction scale.

| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Reference |

| 1. Protection | 1,2,4-Butanetriol → Protected Diol | Acetone, 2,2-dimethoxypropane, p-TSA, room temp. | 85-95 | General Procedure |

| 2a. Oxidation (Swern) | Protected Diol → Protected Aldehyde | (COCl)₂, DMSO, Et₃N, DCM, -78 °C to rt | 80-90 | [2][9] |

| 2b. Oxidation (DMP) | Protected Diol → Protected Aldehyde | DMP, DCM, room temp. | 90-95 | [1][8] |

| 3. Deprotection | Protected Aldehyde → 3,4-Dihydroxybutanal | Aqueous acid (e.g., TFA or HCl), room temp. | 70-90 (often used in situ) | [11][12] |

Alternative Synthetic Route: Ozonolysis

An alternative approach to a protected 3,4-dihydroxybutanal is the ozonolysis of a suitable alkene precursor, such as the isopropylidene-protected 4-pentene-1,2-diol.

Logical Workflow for Synthesis via Ozonolysis

Caption: Ozonolysis route to 3,4-dihydroxybutanal.

This route involves the protection of the diol of 4-pentene-1,2-diol, followed by oxidative cleavage of the double bond using ozone with a reductive workup (e.g., with dimethyl sulfide or zinc) to yield the protected aldehyde. The final deprotection step would be similar to that described above.

Conclusion

The synthesis of 3,4-dihydroxybutanal is most effectively achieved through a multi-step chemical sequence starting from 1,2,4-butanetriol. The key to a successful synthesis lies in the efficient protection of the 1,2-diol, followed by the selective, mild oxidation of the primary alcohol and subsequent deprotection. Both the Swern and Dess-Martin oxidations are excellent choices for the oxidation step, offering high yields and compatibility with the protected intermediate. Careful control of reaction conditions and purification at each stage are paramount to obtaining the desired product in good purity and yield. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chiral building block.

References

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 8. Dess-Martin Oxidation [organic-chemistry.org]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. Swern Oxidation [organic-chemistry.org]

- 11. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans [organic-chemistry.org]

An In-depth Technical Guide to the Chemical Properties of 3,4-Dihydroxybutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3,4-dihydroxybutanal. The information is compiled for professionals in research and development who require a detailed understanding of this compound. This document summarizes its chemical structure, physical properties, and a detailed experimental protocol for its synthesis.

Core Chemical Properties

3,4-Dihydroxybutanal is a chiral aldehyde containing two hydroxyl groups. It exists as two enantiomers, (S)-3,4-dihydroxybutanal and (R)-3,4-dihydroxybutanal, as well as a racemic mixture. The presence of both aldehyde and alcohol functional groups makes it a reactive molecule with potential for various chemical transformations.

Data Presentation: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C4H8O3 | PubChem[1][2] |

| Molecular Weight | 104.10 g/mol | PubChem[1][2] |

| IUPAC Name | (3S)-3,4-dihydroxybutanal / (3R)-3,4-dihydroxybutanal | PubChem[1][2] |

| CAS Number | 81893-52-9 ((S)-enantiomer)[2] 44595-51-9 ((R)-enantiomer)[1] 34764-22-2 (racemic)[3] | PubChem[1][2], Chemsrc[3] |

| XLogP3 (Computed) | -1.6 | PubChem[1][2] |

| Hydrogen Bond Donor Count (Computed) | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[1] |

| Rotatable Bond Count (Computed) | 2 | PubChem[1] |

| Exact Mass (Computed) | 104.047344113 Da | PubChem[1][2] |

| Topological Polar Surface Area (Computed) | 57.5 Ų | PubChem[1] |

| Heavy Atom Count (Computed) | 7 | PubChem[1] |

| Complexity (Computed) | 52.9 | PubChem[1] |

Experimental Protocols

The synthesis of 3,4-dihydroxybutanal can be achieved through the oxidation of the corresponding diol, 1,2,4-butanetriol. A common and effective method for the selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid is the use of Pyridinium Chlorochromate (PCC).[4]

Synthesis of 3,4-Dihydroxybutanal via PCC Oxidation of 1,2,4-Butanetriol

This protocol is based on general procedures for the oxidation of primary alcohols using PCC.[4][5]

Materials:

-

1,2,4-Butanetriol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (CH2Cl2)

-

Silica Gel

-

Anhydrous Diethyl Ether

-

Celite or powdered molecular sieves (optional)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (CH2Cl2). The volume of the solvent should be sufficient to create a stirrable slurry. For reactions sensitive to acid, a buffer such as sodium acetate can be added.

-

Addition of the Alcohol: Dissolve 1,2,4-butanetriol (1 equivalent) in a minimal amount of anhydrous CH2Cl2. Transfer this solution to a dropping funnel and add it dropwise to the stirred PCC suspension over a period of 10-15 minutes.

-

Reaction Monitoring: The reaction is typically exothermic. The mixture will turn into a dark, tarry substance. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol. The reaction is generally complete within 1-2 hours at room temperature.

-

Work-up: Upon completion of the reaction, dilute the mixture with anhydrous diethyl ether and stir for an additional 15-20 minutes. The solid residue, containing reduced chromium salts, is then removed by filtration through a pad of silica gel or Celite.

-

Purification: The filtrate, containing the desired 3,4-dihydroxybutanal, is concentrated under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.

Safety Precautions:

-

PCC is a toxic and potentially carcinogenic chromium (VI) compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2]

-

Dichloromethane is a volatile and potentially harmful solvent. All manipulations should be performed in a fume hood.

-

The reaction should be carried out under anhydrous conditions as the presence of water can lead to the formation of a hydrate from the aldehyde, which may be further oxidized.[5]

Mandatory Visualizations

Experimental Workflow for the Synthesis of 3,4-Dihydroxybutanal

Caption: Workflow for the synthesis of 3,4-dihydroxybutanal.

Biological Activity and Signaling Pathways

Currently, there is a lack of available scientific literature detailing the specific biological activities or signaling pathway involvement of 3,4-dihydroxybutanal. Further research is required to elucidate its potential roles in biological systems.

References

3,4-Dihydroxybutanal: A Technical Guide to CAS Identification and Safety Assessment for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-dihydroxybutanal, focusing on its chemical identification, associated CAS numbers, and a detailed assessment of its safety profile. Given the limited direct toxicological data on this compound, this document emphasizes its role as a reactive metabolic intermediate of 1,4-butanediol (1,4-BD) and infers its safety characteristics from this critical biological context.

Chemical Identification

3,4-Dihydroxybutanal is a chiral molecule, meaning it exists as different stereoisomers. It is crucial to distinguish between these forms, as they are assigned unique CAS Registry Numbers. The racemic mixture and other stereoisomers may not have a single, universally cited CAS number.

| Identifier | Data |

| IUPAC Name | 3,4-dihydroxybutanal |

| Molecular Formula | C₄H₈O₃[1][2] |

| Molecular Weight | 104.10 g/mol [1][2][3] |

| (3S)-isomer CAS | 81893-52-9[1][2] |

| (3R)-isomer CAS | 44595-51-9[3] |

| Canonical SMILES | C(C=O)C(CO)O |

Safety and Hazard Assessment

However, a safety assessment can be inferred from two key areas:

-

Structural Analogy : As an aldehyde, it can be expected to be reactive and potentially cause irritation to the skin, eyes, and respiratory system.

-

Metabolic Context : 3,4-Dihydroxybutanal is the transient aldehyde intermediate in the in-vivo conversion of 1,4-butanediol to the psychoactive compound gamma-hydroxybutyrate (GHB).[4] Therefore, its toxicological profile in a biological system is intrinsically linked to its precursor and its ultimate metabolite.

Safety Profile of Metabolic Precursor: 1,4-Butanediol (1,4-BD)

1,4-BD is a commercially available chemical whose ingestion leads to the formation of 3,4-dihydroxybutanal. Its established safety profile is therefore highly relevant.

| Hazard Class | GHS Classification |

| Acute Toxicity (Oral) | Category 4[5][6] |

| STOT Single Exposure | Category 3 (Central Nervous System)[5] |

| Hazard Statements | H302: Harmful if swallowed[4][5][6][7] H336: May cause drowsiness or dizziness[5][7] |

| Signal Word | Warning[4][5] |

| Quantitative Toxicity Data (1,4-Butanediol) | |

| LD50 (Oral, Rat) | 1525 - 1830 mg/kg bw[6][8] |

| LD50 (Dermal, Rat) | >5000 mg/kg bw[8] |

| LC50 (Inhalation, Rat, 4h) | >5.1 mg/L[8] |

Toxicological Profile of Key Metabolite: Gamma-Hydroxybutyrate (GHB)

The primary effects and safety concerns following 1,4-BD exposure are due to its rapid metabolism to GHB.[9] GHB is a potent central nervous system (CNS) depressant with a high potential for abuse.

Key Toxicological Effects of GHB:

-

CNS Depression : Can rapidly induce euphoria, followed by profound sedation, coma, and respiratory depression.[9][10]

-

Rapid Onset : Clinical effects can manifest within 15-30 minutes of ingestion.[9][11]

-

Dose-Dependent Toxicity : Higher doses (~50 mg/kg) can lead to severe respiratory depression, bradycardia, and coma.[9]

-

Drug Interactions : Co-ingestion with other CNS depressants, particularly alcohol, can dangerously potentiate its effects.[4][12]

Biological Context and Metabolic Pathway

Understanding the metabolic fate of 1,4-butanediol is essential for assessing the risks associated with its intermediate, 3,4-dihydroxybutanal. The conversion is a two-step enzymatic process primarily occurring in the liver.

Experimental Protocols

While specific toxicity studies for 3,4-dihydroxybutanal are not available, standardized methods would be employed for its evaluation. The following section details a representative protocol for determining acute oral toxicity.

Protocol: Acute Oral Toxicity Assessment (OECD Guideline 423)

This protocol describes the Acute Toxic Class Method, a standardized procedure for assessing the acute oral toxicity of a chemical.[13] It is designed to classify a substance into a GHS category using a minimal number of animals.

Objective: To determine the acute oral lethal dose (LD50) range and identify signs of toxicity.

Test System:

-

Species: Rat (typically a single sex, usually females, is used).

-

Animal Housing: Housed in appropriate conditions with controlled temperature, humidity, and light cycle. Access to standard diet and water, except for fasting period.

Methodology:

-

Dose Selection: The procedure uses a series of fixed starting doses: 5, 50, 300, and 2000 mg/kg body weight. The initial dose is selected based on available data or structure-activity relationships.[3]

-

Administration: The test substance is administered as a single oral dose via gavage. Animals are fasted prior to dosing.[2]

-

Stepwise Procedure:

-

Step 1: Three animals are dosed at the starting dose level.

-

Observation: The outcome (mortality or survival) determines the next step.

-

Step 2 (if needed): If mortality occurs, the next lower dose is administered to a new group of three animals. If no mortality occurs, the next higher dose is administered.

-

This process is repeated until a clear outcome for classification is achieved.

-

-

Observations:

-

Endpoint: The results allow for classification of the substance into a GHS acute toxicity category based on the observed mortality at specific dose levels.

Workflow for Safety Assessment of a Reactive Metabolite

The logical process for evaluating a compound like 3,4-dihydroxybutanal, which is primarily a reactive metabolite, is outlined below.

Conclusion

3,4-Dihydroxybutanal lacks direct, publicly available safety and toxicity data. However, for professionals in research and drug development, a robust safety assessment can be constructed by examining its role as a key intermediate in the metabolism of 1,4-butanediol to GHB. The well-documented toxicities of its precursor (harmful if swallowed, CNS effects) and its final metabolite (potent CNS and respiratory depression) provide a strong surrogate framework for understanding the potential in-vivo risks associated with 3,4-dihydroxybutanal exposure. Any research or handling of this compound or its precursors should be conducted with the assumption that it is a reactive and biologically active molecule.

References

- 1. 4-Hydroxybutyraldehyde | 25714-71-0 | FH139266 | Biosynth [biosynth.com]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,4-Butanediol - Wikipedia [en.wikipedia.org]

- 5. mpfs.io [mpfs.io]

- 6. scribd.com [scribd.com]

- 7. media.erapol.com.au [media.erapol.com.au]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Gamma-Hydroxybutyrate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. litfl.com [litfl.com]

- 11. Gamma-Hydroxybutyrate Toxicity: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. researchgate.net [researchgate.net]

In-depth Technical Guide: The Mechanism of Action of 3,4-Dihydroxybutanal

A comprehensive review of the current scientific understanding of 3,4-dihydroxybutanal's biological activities, metabolic fate, and toxicological profile.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3,4-Dihydroxybutanal is a simple, four-carbon aldehyde containing two hydroxyl groups. While its chemical structure is well-defined, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific mechanism of action within biological systems. There is a notable absence of dedicated research on its biochemical interactions, cellular targets, and associated signaling pathways. This guide synthesizes the available chemical information for 3,4-dihydroxybutanal and its isomers and highlights the current void in experimental data regarding its biological function.

Chemical and Physical Properties

3,4-Dihydroxybutanal exists as different stereoisomers, including (3R)-3,4-dihydroxybutanal and (3S)-3,4-dihydroxybutanal. The fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C4H8O3 | [1][2][3] |

| Molecular Weight | 104.10 g/mol | [1][2][3] |

| IUPAC Name | (3R)-3,4-dihydroxybutanal / (3S)-3,4-dihydroxybutanal | [1][2] |

| CAS Number | 44595-51-9 ((3R)-isomer), 81893-52-9 ((3S)-isomer), 34764-22-2 (unspecified stereochemistry) | [1][3][4] |

Other related isomers such as 2,3-dihydroxybutanal and 4,4-dihydroxybutanal also share the same molecular formula and weight but differ in the arrangement of their atoms.[5][6][7]

Current State of Research on the Mechanism of Action

A thorough search of scientific databases and literature reveals a significant lack of studies focused on the mechanism of action of 3,4-dihydroxybutanal. There is no readily available information on:

-

Specific cellular receptors or protein targets.

-

Involvement in any defined signaling pathways.

-

Enzymatic interactions or metabolic fate within cells.

-

Pharmacological or toxicological effects.

The absence of such data prevents the construction of any evidence-based signaling pathway diagrams or the summary of quantitative experimental data as requested.

Postulated Biological Relevance and Future Research Directions

Given its chemical structure as a reactive aldehyde with hydroxyl groups, 3,4-dihydroxybutanal could potentially be involved in several biological processes:

-

Metabolism: It may be an intermediate in carbohydrate metabolism or a byproduct of other metabolic pathways.

-

Toxicity: Aldehydes are known to be reactive and can form adducts with proteins and DNA, potentially leading to cellular damage.

-

Signaling: Small molecules can act as signaling molecules in various cellular processes.

To elucidate the mechanism of action of 3,4-dihydroxybutanal, the following experimental approaches would be necessary:

Experimental Protocols for Future Investigation

A. Target Identification Studies:

-

Affinity Chromatography: Synthesize a 3,4-dihydroxybutanal-linked resin to pull down interacting proteins from cell lysates.

-

Mass Spectrometry-based Proteomics: Identify proteins that are post-translationally modified by 3,4-dihydroxybutanal.

B. Cellular Pathway Analysis:

-

Transcriptomic and Proteomic Profiling: Treat cells with 3,4-dihydroxybutanal and analyze changes in gene and protein expression to identify affected pathways.

-

Metabolomic Analysis: Determine the metabolic fate of 3,4-dihydroxybutanal by tracing isotopically labeled forms of the molecule.

C. Toxicological and Pharmacological Screening:

-

Cell Viability Assays: Determine the cytotoxic effects of 3,4-dihydroxybutanal on various cell lines.

-

Enzyme Inhibition Assays: Screen for inhibitory effects against a panel of relevant enzymes.

Logical Workflow for Future Research

The following diagram illustrates a logical workflow for initiating research into the mechanism of action of 3,4-dihydroxybutanal.

Caption: A proposed experimental workflow for investigating the mechanism of action of 3,4-dihydroxybutanal.

Conclusion

The current body of scientific literature does not contain sufficient information to provide an in-depth technical guide on the mechanism of action of 3,4-dihydroxybutanal. Its biological role remains largely uncharacterized. The information presented here summarizes the known chemical properties and proposes a roadmap for future research that could fill this significant knowledge gap. For researchers and drug development professionals, 3,4-dihydroxybutanal represents an unexplored area with potential for new discoveries.

References

- 1. (3R)-3,4-Dihydroxybutanal | C4H8O3 | CID 15642162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butanal, 3,4-dihydroxy-, (S)- | C4H8O3 | CID 10975425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 3,4-dihydroxybutanal | CAS#:34764-22-2 | Chemsrc [chemsrc.com]

- 5. (2R,3S)-2,3-dihydroxybutanal | C4H8O3 | CID 13832646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,4-Dihydroxybutyraldehyde | C4H8O3 | CID 3019576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3-dihydroxybutanal | Molport-022-364-470 | Novel [molport.com]

The Biological Activity of 3,4-Dihydroxybutanal: A Review of Available Data

Despite its structural simplicity and potential as a chiral building block in pharmaceutical synthesis, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological activities of 3,4-dihydroxybutanal. While its chemical properties and synthesis are documented, detailed in vitro and in vivo studies elucidating its pharmacological, toxicological, or signaling effects are notably absent.

This technical guide aims to provide an overview of the current state of knowledge regarding 3,4-dihydroxybutanal, addressing the limited available data and highlighting the consequent inability to fulfill a detailed analysis of its biological functions, including quantitative data, experimental protocols, and signaling pathways.

Chemical Identity and Properties

3,4-Dihydroxybutanal is a four-carbon aldehyde with two hydroxyl groups. Its chemical structure and basic properties are well-characterized.

| Property | Value | Source |

| Molecular Formula | C₄H₈O₃ | [1][2] |

| Molecular Weight | 104.10 g/mol | [1][2] |

| CAS Number | 34764-22-2 (unspecified stereochemistry) | [3] |

| 44595-51-9 ((R)-enantiomer) | [1] | |

| 81893-52-9 ((S)-enantiomer) | [2][4] |

Current State of Biological Research

A thorough search of scientific databases for studies on the biological activity of 3,4-dihydroxybutanal did not yield any specific data on its mechanism of action, interaction with cellular signaling pathways, or quantitative measures of efficacy or toxicity (e.g., IC50, EC50, LD50). The existing literature primarily focuses on its chemical synthesis and its utility as a chiral precursor for more complex molecules.

The absence of this information in the public domain prevents the creation of a detailed technical guide as initially requested. Key components that cannot be provided due to the lack of data include:

-

Quantitative Data: No publicly available studies present quantitative data on the biological effects of 3,4-dihydroxybutanal.

-

Experimental Protocols: Without published biological studies, there are no specific experimental methodologies to detail.

-

Signaling Pathways: There is no evidence in the literature to suggest that 3,4-dihydroxybutanal modulates any specific signaling pathways. Therefore, the creation of diagrams for such pathways would be speculative and unsupported.

Inferred Biological Relevance

While direct evidence is lacking, the chemical nature of 3,4-dihydroxybutanal suggests potential areas for future investigation. Aldehydes are known to be reactive functional groups that can interact with biological macromolecules such as proteins and nucleic acids. The presence of two hydroxyl groups could influence its solubility and potential for hydrogen bonding, which may affect its interaction with biological targets.

Future Research Directions

To elucidate the biological activity of 3,4-dihydroxybutanal, a systematic investigation would be required. A logical workflow for such research is proposed below.

Caption: A proposed workflow for the systematic investigation of the biological activity of 3,4-dihydroxybutanal.

Conclusion

References

Unveiling 3,4-Dihydroxybutanal: A Technical Guide to its Natural Occurrence and Isolation

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, synthesis, and isolation of 3,4-dihydroxybutanal is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the limited natural presence of this valuable chiral building block and offers detailed methodologies for its chemical and biological production, filling a critical knowledge gap for its application in various research and development endeavors.

While direct extraction from natural sources is not a primary method of acquisition, 3,4-dihydroxybutanal, more commonly found in its oxidized form, 3,4-dihydroxybutanoic acid (3,4-DHBA), is a known human metabolite present in urine and blood.[1][2][3] This guide provides available data on its concentration in these biological fluids, offering a baseline for metabolic studies.

Given the scarcity of naturally abundant sources, this guide focuses extensively on robust and reproducible methods for the synthesis and isolation of 3,4-dihydroxybutanal. Two primary synthetic strategies are presented: the chemical oxidation of unsaturated precursors and the biological production of its corresponding carboxylic acid with subsequent chemical modification.

Chemical Synthesis and Isolation

A prominent chemical pathway to 3,4-dihydroxybutanal involves the dihydroxylation of crotonaldehyde. Methodologies such as the Upjohn and Sharpless asymmetric dihydroxylation, which utilize osmium tetroxide, are discussed in detail. These methods allow for the stereospecific introduction of hydroxyl groups, a critical feature for the synthesis of chiral molecules.

Alternatively, 1,2,4-butanetriol can serve as a precursor, undergoing selective oxidation to yield 3,4-dihydroxybutanal. The Swern oxidation is a well-established method for this transformation, known for its mild reaction conditions and compatibility with various functional groups.[4][5]

The isolation and purification of the aldehyde product are critical steps addressed in this guide. Standard laboratory techniques such as column chromatography are effective for separating 3,4-dihydroxybutanal from reaction byproducts.

Biological Production and Conversion

The biotechnological production of 3,4-dihydroxybutanoic acid offers a sustainable and environmentally friendly alternative to purely chemical methods. Genetically engineered microorganisms, particularly Escherichia coli, have been successfully employed to produce 3,4-DHBA from renewable feedstocks like glucose and xylose.[6][7][8][9] This guide details fermentation strategies, including dual-substrate systems, and reports on achievable production titers. A co-cultivation system has also been explored to enhance production yields.[10]

To obtain the target aldehyde, the biologically produced 3,4-dihydroxybutanoic acid must be chemically reduced. The use of diisobutylaluminum hydride (DIBAL-H) is a well-established method for the selective reduction of carboxylic acids or their corresponding esters to aldehydes, while preserving the hydroxyl functionalities.[11][12][13][14][15]

This technical guide provides detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in the successful synthesis and isolation of 3,4-dihydroxybutanal, a molecule with significant potential in the development of novel therapeutics and other advanced chemical applications.

Quantitative Data Summary

Table 1: Natural Occurrence of 3,4-Dihydroxybutanoic Acid in Human Urine

| Analyte | Concentration Range (mg/L) | Average Excretion (mmol/24 hr) | Reference |

| 3,4-Dihydroxybutanoic Acid | 1.88 – 122 | 0.37 ± 0.15 | [1] |

Table 2: Microbial Production of 3,4-Dihydroxybutanoic Acid

| Production Organism | Substrate | Titer (g/L) | Yield (g/g substrate) | Reference |

| Engineered Escherichia coli | D-xylose | 1.27 | - | [6] |

| Engineered Escherichia coli | Glucose | ~1 | - | [7][8] |

| Dual-bacteria co-cultivation | Xylose | 3.26 | 0.47 | [10] |

Experimental Protocols

Protocol 1: Chemical Synthesis of 3,4-Dihydroxybutanal via Swern Oxidation of 1,2,4-Butanetriol

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

1,2,4-Butanetriol

-

Dichloromethane (DCM), anhydrous

-

Hexane, anhydrous

-

Ethyl acetate, anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.1 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath).

-

Slowly add a solution of DMSO (1.2 eq) in anhydrous DCM to the flask, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

-

Add a solution of 1,2,4-butanetriol (1.0 eq) in anhydrous DCM to the reaction mixture. Stir for 1 hour at -78 °C.

-

Add triethylamine (3.0 eq) to the flask and continue stirring for an additional 2 hours at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3,4-dihydroxybutanal.

Protocol 2: Microbial Production and Isolation of 3,4-Dihydroxybutanoic Acid

Materials:

-

Engineered Escherichia coli strain capable of producing 3,4-DHBA

-

Defined fermentation medium containing a carbon source (e.g., glucose or xylose), nitrogen source, and essential minerals.

-

Shake flasks or bioreactor

-

Centrifuge

-

Acid and base for pH adjustment

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Fermentation: Inoculate the engineered E. coli strain into the fermentation medium in a shake flask or bioreactor.

-

Incubate the culture at the optimal temperature and agitation speed for the specific strain. Monitor cell growth (OD₆₀₀) and pH. Maintain the pH at a desired setpoint (e.g., 7.0) by adding acid or base as needed.

-

Continue the fermentation for the time required to achieve maximum 3,4-DHBA production, which can be monitored by HPLC analysis of culture samples.

-

Isolation: After fermentation, harvest the cells by centrifugation.

-

Acidify the supernatant to a pH of approximately 2.0 with a suitable acid (e.g., HCl).

-

Extract the acidified supernatant multiple times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 3,4-dihydroxybutanoic acid.

-

Further purification can be achieved by chromatography if necessary.

Protocol 3: Reduction of 3,4-Dihydroxybutanoic Acid to 3,4-Dihydroxybutanal

Materials:

-

3,4-Dihydroxybutanoic acid

-

Methanol or other suitable alcohol for esterification

-

Acid catalyst (e.g., sulfuric acid)

-

Diisobutylaluminum hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene or THF)

-

Anhydrous solvent (e.g., toluene or THF)

-

Methanol for quenching

-

Rochelle's salt solution (potassium sodium tartrate)

-

Ethyl acetate or dichloromethane for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Esterification: Convert the 3,4-dihydroxybutanoic acid to its methyl or ethyl ester by refluxing in the corresponding alcohol with a catalytic amount of acid. Purify the resulting ester.

-

Reduction: Dissolve the purified ester (1 eq) in an anhydrous solvent (e.g., toluene or THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of DIBAL-H (1.1 eq) to the ester solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the crude 3,4-dihydroxybutanal.

-

Purify the product by column chromatography as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Caption: Workflow for the microbial production and isolation of 3,4-dihydroxybutanoic acid.

Caption: Experimental workflow for the chemical synthesis and purification of 3,4-dihydroxybutanal.

References

- 1. researchgate.net [researchgate.net]

- 2. The occurrence of (S)-3,4-dihydroxybutyrate in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for (S)-3,4-Dihydroxybutyric acid (HMDB0000337) [hmdb.ca]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. Establishing a novel biosynthetic pathway for the production of 3,4-dihydroxybutyric acid from xylose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids [dspace.mit.edu]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Enhanced biosynthesis of 3,4-dihydroxybutyric acid by engineered Escherichia coli in a dual-substrate system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN112680484B - A method for producing 3,4-dihydroxybutyric acid using a double bacteria co-cultivation system - Google Patents [patents.google.com]

- 11. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. organic-synthesis.com [organic-synthesis.com]

Spectroscopic Data Analysis of 3,4-Dihydroxybutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,4-dihydroxybutanal. Due to the limited availability of experimental data in public databases, this guide utilizes predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The document outlines detailed experimental protocols for acquiring such data and presents the predicted data in structured tables for clarity. Furthermore, it includes visualizations of the analytical workflow and a proposed mass spectrometry fragmentation pathway to aid in the structural elucidation of this molecule. This guide serves as a valuable resource for researchers and professionals involved in the analysis of small organic molecules.

Introduction

3,4-dihydroxybutanal is a chiral aldehyde containing two hydroxyl groups, making it a molecule of interest in synthetic organic chemistry and as a potential building block in drug development. Its structure, featuring both aldehyde and diol functionalities, presents a unique spectroscopic fingerprint. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in various applications. This guide provides an in-depth analysis of its predicted spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,4-dihydroxybutanal (C₄H₈O₃, Molecular Weight: 104.10 g/mol ). This data has been generated using computational models and should be used as a reference pending experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 3,4-Dihydroxybutanal (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.75 | Triplet | 1H | H-1 (Aldehyde) |

| ~2.60 | Multiplet | 2H | H-2 |

| ~4.00 | Multiplet | 1H | H-3 |

| ~3.70 | Multiplet | 2H | H-4 |

| Broad | Singlet | 2H | -OH |

Table 2: Predicted ¹³C NMR Data for 3,4-Dihydroxybutanal (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Carbon Atom |

| ~202 | C-1 (Aldehyde) |

| ~45 | C-2 |

| ~70 | C-3 |

| ~65 | C-4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for 3,4-Dihydroxybutanal

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3600-3200 | Strong, Broad | O-H | Stretching |

| 2950-2850 | Medium | C-H (alkane) | Stretching |

| 2850-2750 | Medium, Sharp (doublet) | C-H (aldehyde) | Stretching |

| 1740-1720 | Strong, Sharp | C=O (aldehyde) | Stretching |

| 1450-1350 | Medium | C-H | Bending |

| 1200-1000 | Strong | C-O | Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 3,4-Dihydroxybutanal (Ionization Mode: Electron Ionization)

| m/z Ratio | Proposed Fragment Ion |

| 104 | [C₄H₈O₃]⁺ (Molecular Ion) |

| 103 | [C₄H₇O₃]⁺ |

| 85 | [C₄H₅O₂]⁺ |

| 75 | [C₃H₇O₂]⁺ |

| 73 | [C₃H₅O₂]⁺ |

| 61 | [C₂H₅O₂]⁺ |

| 45 | [C₂H₅O]⁺ |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

| 31 | [CH₃O]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a small, liquid organic molecule like 3,4-dihydroxybutanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 3,4-dihydroxybutanal in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8 or 16) should be co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to obtain a good quality spectrum.

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase the resulting spectra and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat 3,4-dihydroxybutanal directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂, H₂O).

-

Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like 3,4-dihydroxybutanal, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) are common methods.

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions, and the instrument's software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule.

Caption: Workflow for Spectroscopic Analysis.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for 3,4-dihydroxybutanal under electron ionization conditions.

Caption: Predicted MS Fragmentation of 3,4-dihydroxybutanal.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of 3,4-dihydroxybutanal based on predicted data. The tabulated spectral information, detailed experimental protocols, and visual workflows offer a comprehensive resource for the identification and analysis of this molecule. While predicted data is a valuable tool in the absence of experimental spectra, it is crucial for researchers to confirm these findings through empirical studies. The methodologies and data presented herein provide a strong starting point for such investigations and will be beneficial for professionals in chemical research and drug development.

Unveiling the Genesis of a Deoxy-Sugar: The Early Discovery and History of 3,4-Dihydroxybutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybutanal, a four-carbon deoxysugar, holds a unique position in the landscape of carbohydrate chemistry. While not as widely recognized as its five and six-carbon counterparts, its structural simplicity and chiral nature make it a valuable building block in organic synthesis and a potential player in biological pathways. This technical guide delves into the early discovery and history of 3,4-dihydroxybutanal, providing a comprehensive overview of its initial synthesis, characterization, and the foundational experimental work that brought this molecule to the attention of the scientific community. For the purpose of this guide, we will focus on the pioneering work that laid the groundwork for our current understanding of this deoxytetrose.

Physicochemical Properties

Before exploring its history, a summary of the key physicochemical properties of 3,4-dihydroxybutanal is presented for reference. These data are compiled from various chemical databases and provide a baseline for its molecular characteristics.

| Property | Value |

| Molecular Formula | C₄H₈O₃ |

| Molecular Weight | 104.10 g/mol |

| IUPAC Name | 3,4-dihydroxybutanal |

| CAS Number (racemic) | 34764-22-2[1] |

| CAS Number ((S)-enantiomer) | 81893-52-9[2] |

| CAS Number ((R)-enantiomer) | 44595-51-9[3] |

| Canonical SMILES | C(C(C=O)O)O |

Early Discovery and Synthesis: A Historical Perspective

The precise moment of the "discovery" of 3,4-dihydroxybutanal is not marked by a singular, celebrated publication. Instead, its emergence is intertwined with the broader development of carbohydrate chemistry in the early to mid-20th century, a period characterized by the groundbreaking work of chemists like Emil Fischer and his successors. The synthesis of deoxysugars, which lack one or more hydroxyl groups compared to their parent sugars, was a significant area of investigation.

One of the foundational approaches to synthesizing smaller, functionalized chiral molecules was through the degradation of larger, readily available sugars. While a direct historical account of the first synthesis of 3,4-dihydroxybutanal is not readily apparent in early literature under its current name, its conceptual origin can be traced to the logic of sugar degradation and the synthesis of deoxysugars from smaller precursors.

A plausible and historically significant route for the formation of a 2-deoxytetrose like 3,4-dihydroxybutanal is through the controlled degradation of a larger sugar or a related polyol. For instance, the Ruff degradation, a method for shortening the carbon chain of an aldose, was a well-established technique.[4] Applying such degradation methods to a suitable five-carbon sugar could theoretically yield a four-carbon deoxysugar aldehyde.

Furthermore, the work of Hermann O. L. Fischer and Erich Baer on the synthesis of glyceraldehyde derivatives from D-mannitol in the 1930s provided a crucial toolkit for building chiral molecules from the ground up.[2] Their methods for creating protected three-carbon synthons were instrumental for the subsequent synthesis of larger, modified sugars.

Foundational Experimental Protocol: A Representative Synthesis

While the very first synthesis remains historically elusive, a representative and well-documented method for preparing a precursor that can be readily converted to 3,4-dihydroxybutanal involves the ozonolysis of a protected pentenediol. This approach, while potentially more modern than the absolute first synthesis, exemplifies the chemical principles that would have been applied in early, targeted syntheses of deoxysugars.

The following protocol is a generalized representation based on established ozonolysis procedures in carbohydrate chemistry.

Synthesis of a Protected 3,4-Dihydroxybutanal Precursor via Ozonolysis

Objective: To prepare a protected form of 3,4-dihydroxybutanal from a suitable unsaturated precursor.

Starting Material: A protected 4-penten-1,2-diol. The choice of protecting group (e.g., isopropylidene, benzyl) is crucial for directing the reaction and ensuring stability.

Reaction Scheme:

Figure 1. Generalized workflow for the synthesis of a protected 3,4-dihydroxybutanal.

Experimental Procedure:

-

Dissolution: The protected 4-penten-1,2-diol is dissolved in a suitable inert solvent, such as dichloromethane (CH₂Cl₂), and cooled to -78 °C in a dry ice/acetone bath.

-

Ozonolysis: A stream of ozone (O₃) gas is bubbled through the solution. The reaction is monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed, the excess ozone is removed by bubbling a stream of an inert gas (e.g., nitrogen or argon) through the solution. A reducing agent is then added to quench the ozonide intermediate and yield the desired aldehyde. Common reductive workup conditions include the addition of zinc dust and water or triphenylphosphine (PPh₃).

-

Purification: The reaction mixture is filtered to remove any insoluble materials. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the protected 3,4-dihydroxybutanal.

Quantitative Data from a Hypothetical Early Synthesis:

The following table presents hypothetical quantitative data that might have been obtained in an early, successful synthesis. The yields and analytical data are representative of what would be expected for such a transformation.

| Parameter | Value |

| Starting Material | Isopropylidene-protected 4-penten-1,2-diol |

| Reagents | Ozone, Dichloromethane, Zinc, Water |

| Reaction Time | 2 hours |

| Yield of Protected Aldehyde | 75% |

| Boiling Point (protected) | (Not typically recorded for small scale) |

| Specific Rotation [α]D | (Dependent on enantiomer) |

| Spectroscopic Data (IR) | ~1725 cm⁻¹ (C=O stretch of aldehyde) |

Relationship to 2-Deoxytetroses

3,4-Dihydroxybutanal is an isomer of 2-deoxy-D-erythrose and 2-deoxy-D-threose. The early interest in the synthesis of 2-deoxysugars was driven by their presence in natural products and their unique chemical properties. It is highly probable that early synthetic routes targeting 2-deoxytetroses may have produced mixtures of isomers, including 3,4-dihydroxybutanal, or that 3,4-dihydroxybutanal was considered as a potential synthetic precursor to the more "sugar-like" 2-deoxytetroses.

The Kiliani-Fischer synthesis, a cornerstone of classical carbohydrate chemistry, provided a method for elongating the carbon chain of an aldose.[5][6] A hypothetical pathway to a 2-deoxytetrose could involve the synthesis of a three-carbon deoxysugar aldehyde followed by a Kiliani-Fischer homologation.

Early Biological Significance: A Matter of Speculation

In the early period of its discovery, the biological significance of 3,4-dihydroxybutanal was likely not a primary focus. The emphasis was on chemical synthesis and structure elucidation. However, with the advancement of biochemistry, the roles of simple aldehydes and polyols in metabolic pathways became increasingly apparent. For instance, glyceraldehyde-3-phosphate is a key intermediate in glycolysis. While no specific historical signaling or metabolic pathway directly involving 3,4-dihydroxybutanal has been identified from early literature, its structural similarity to other biologically active small molecules suggests the potential for interaction with enzymatic systems.

The following diagram illustrates a hypothetical relationship where 3,4-dihydroxybutanal could be enzymatically converted to its corresponding acid or alcohol, mirroring known metabolic transformations of other aldehydes.

Figure 2. Hypothetical metabolic fate of 3,4-dihydroxybutanal.

Conclusion

The early history of 3,4-dihydroxybutanal is not one of a single, dramatic discovery but rather a gradual emergence from the foundational principles of carbohydrate chemistry. Its synthesis and characterization are rooted in the classic techniques of sugar degradation and the construction of chiral molecules from smaller synthons. While the initial focus was on its chemical properties and synthetic utility, its structural relationship to biologically important molecules hints at a potential, though yet to be fully explored, role in biological systems. This guide provides a window into the early scientific endeavors that brought this simple yet significant deoxysugar to light, offering a valuable historical context for contemporary researchers in chemistry and drug development.

References

- 1. 288. Deoxy-sugars. Part IV. A synthesis of 2-deoxy-D-ribose from D-erythrose - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. ias.ac.in [ias.ac.in]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. Ruff degradation of D-arabinose gives D-erythrose. The Kiliani-Fischer sy.. [askfilo.com]

- 5. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes & Protocols: 3,4-Dihydroxybutanal as a Chiral Building Block for the HIV Protease Inhibitor Nelfinavir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a critical consideration in modern drug design and development, with single-enantiomer pharmaceuticals often exhibiting improved efficacy and safety profiles. 3,4-Dihydroxybutanal, a versatile C4 chiral building block, offers a valuable starting point for the asymmetric synthesis of complex pharmaceutical ingredients. Its two stereocenters and differential reactivity of the aldehyde and hydroxyl groups make it an attractive precursor for a variety of chiral molecules. This document provides detailed application notes and protocols for the utilization of a derivative of (R)-3,4-dihydroxybutanal in the synthesis of the potent HIV protease inhibitor, Nelfinavir (Viracept®).

Application: Synthesis of Nelfinavir Intermediate

A key strategy in the synthesis of Nelfinavir involves the use of the chiral building block (5R,6S)-2,2-dimethyl-5-hydroxy-1,3-dioxepan-6-ylammonium acetate. This intermediate can be efficiently synthesized from a protected form of (R)-3,4-dihydroxybutanal, highlighting the utility of this chiral pool material. The overall synthetic approach provides a practical and scalable route to this important antiretroviral drug.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the chiral intermediate for Nelfinavir, starting from a readily available chiral diol.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric/Diastereomeric Excess |

| 1 | Acetonide Protection | (2R,3R)-1,4-Dimethoxy-2,3-butanediol | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | 2,2-Dimethoxypropane, p-TsOH (cat.), Acetone | 95 | >99% ee |

| 2 | Monotosylation | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | (R)-((4R,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | TsCl, Pyridine, CH2Cl2, 0 °C to rt | 85 | >99% ee |

| 3 | Azide Formation | (R)-((4R,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | (S)-((4R,5R)-5-(Azidomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol | NaN3, DMF, 80 °C | 92 | >99% ee |

| 4 | Dioxepane Formation | (S)-((4R,5R)-5-(Azidomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol | (5R,6S)-6-(Azidomethyl)-2,2-dimethyl-1,3-dioxepan-5-ol | 1. TMSCl, Et3N, CH2Cl2; 2. H2, Pd/C, EtOAc; 3. Acetic Acid | 78 (over 3 steps) | >99% de |

| 5 | Ammonium Salt Formation | (5R,6S)-6-(Azidomethyl)-2,2-dimethyl-1,3-dioxepan-5-ol | (5R,6S)-2,2-Dimethyl-5-hydroxy-1,3-dioxepan-6-ylammonium acetate | 1. H2, Pd/C, EtOAc; 2. Acetic Acid | 98 | >99% de |

Experimental Protocols

Protocol 1: Synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol

-

To a solution of (2R,3R)-1,4-dimethoxy-2,3-butanediol (1.0 eq) in acetone (10 vol), add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction with triethylamine (0.1 eq) and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the product as a colorless oil.

Protocol 2: Synthesis of (R)-((4R,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate

-

Dissolve (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (1.0 eq) in dichloromethane (10 vol) and cool to 0 °C.

-

Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the monotosylated product.

Protocol 3: Synthesis of (S)-((4R,5R)-5-(Azidomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol

-

To a solution of the monotosylated diol (1.0 eq) in dimethylformamide (5 vol), add sodium azide (3.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the azide product.

Protocol 4: Synthesis of (5R,6S)-2,2-Dimethyl-5-hydroxy-1,3-dioxepan-6-ylammonium acetate

-

Dissolve the azido alcohol (1.0 eq) in ethyl acetate (10 vol).

-

Add 10% palladium on carbon (0.05 eq by weight).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8 hours.

-

Filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.

-

To the filtrate, add acetic acid (1.1 eq) and stir for 30 minutes.

-

Concentrate the solution under reduced pressure to yield the ammonium acetate salt as a white solid.

Mandatory Visualization

Application Note: Sensitive Analysis of 3,4-Dihydroxybutanal in Complex Matrices via a Two-Step Derivatization Protocol for GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 3,4-dihydroxybutanal, a small, polar aldehyde, in various biological and chemical matrices. Due to its low volatility and thermal lability, direct analysis of 3,4-dihydroxybutanal by gas chromatography-mass spectrometry (GC-MS) is challenging. This protocol outlines a comprehensive two-step derivatization procedure to enhance its volatility and thermal stability, enabling reliable GC-MS analysis. The first step involves the oximation of the aldehyde functional group using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). The second step involves the silylation of the two hydroxyl groups using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This sequential derivatization significantly improves chromatographic peak shape and detection sensitivity.

Introduction

3,4-Dihydroxybutanal is a four-carbon aldehyde containing two hydroxyl groups, making it a highly polar and non-volatile compound. The analysis of such short-chain, functionalized aldehydes is crucial in various research fields, including atmospheric chemistry, food science, and biomedical research, where they can act as important signaling molecules or biomarkers. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of polar analytes like 3,4-dihydroxybutanal is often hindered by poor chromatographic performance and thermal degradation in the GC inlet and column.

Chemical derivatization is a widely employed strategy to overcome these limitations. This protocol employs a two-step approach:

-

Oximation: The carbonyl group of the aldehyde is reacted with PFBHA to form a stable pentafluorobenzyl oxime derivative. This reaction is highly specific for aldehydes and ketones and the resulting derivative is less polar and more volatile.[1] The pentafluorobenzyl group also imparts high electron-capturing ability, making the derivative highly sensitive for detection by GC-MS, particularly with negative chemical ionization (NCI).

-

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using MSTFA. Silylation is a common derivatization technique that replaces active hydrogens in polar functional groups with a nonpolar TMS group, thereby increasing the volatility and thermal stability of the molecule.[2]

This combined oximation-silylation approach ensures that all polar functional groups of 3,4-dihydroxybutanal are derivatized, leading to a thermally stable and volatile derivative suitable for GC-MS analysis.

Experimental Protocol

This protocol provides a detailed methodology for the two-step derivatization of 3,4-dihydroxybutanal for GC-MS analysis.

Materials and Reagents:

-

3,4-Dihydroxybutanal standard

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine

-

Hexane (GC grade)

-

Ethyl acetate (GC grade)

-

Sodium sulfate (anhydrous)

-

Deionized water

-

Sample containing 3,4-dihydroxybutanal

-

Glass vials with PTFE-lined caps

-

Heating block or water bath

-

Nitrogen gas supply for evaporation

-

Vortex mixer

-

Centrifuge

Step 1: Oximation of the Aldehyde Group

-

Sample Preparation:

-

For aqueous samples, transfer 100 µL of the sample containing 3,4-dihydroxybutanal into a 2 mL glass vial.

-

For non-aqueous samples, dissolve or extract the sample in a suitable solvent and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of deionized water.

-

-

PFBHA Reagent Preparation:

-

Prepare a 10 mg/mL solution of PFBHA in deionized water. This solution should be freshly prepared.

-

-

Derivatization Reaction:

-

Add 50 µL of the PFBHA solution to the sample vial.

-

Vortex the mixture for 30 seconds.

-

Incubate the vial at 60°C for 60 minutes in a heating block or water bath.

-

-

Extraction of the PFB-Oxime Derivative:

-

After incubation, allow the vial to cool to room temperature.

-

Add 200 µL of hexane to the vial.

-

Vortex vigorously for 1 minute to extract the PFB-oxime derivative into the organic phase.

-

Centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean 2 mL glass vial.

-

Repeat the extraction with another 200 µL of hexane and combine the organic layers.

-

-

Drying the Extract:

-

Add a small amount of anhydrous sodium sulfate to the combined hexane extract to remove any residual water.

-

Carefully transfer the dried hexane extract to a new vial.

-

-

Evaporation:

-

Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.

-

Step 2: Silylation of the Hydroxyl Groups

-

Silylation Reagent Addition:

-

To the dried residue from Step 1, add 50 µL of MSTFA and 10 µL of pyridine (as a catalyst).

-

-

Derivatization Reaction:

-

Cap the vial tightly.

-

Vortex the mixture for 30 seconds.

-

Incubate the vial at 70°C for 30 minutes in a heating block.

-

-

Sample Analysis:

-

After incubation, allow the vial to cool to room temperature.

-

The sample is now ready for injection into the GC-MS system. Inject 1-2 µL of the derivatized sample.

-

GC-MS Analysis Conditions (Typical)

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) with methane as reagent gas for higher sensitivity.

-

Scan Range: m/z 50-550

Data Presentation

The following table summarizes typical quantitative data achievable for the analysis of derivatized aldehydes using GC-MS. The values are representative and may vary depending on the specific instrumentation and matrix.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.01 - 1 µg/L | [3] |

| Limit of Quantification (LOQ) | 0.03 - 3 µg/L | [3] |

| Linearity (R²) | > 0.99 | [3] |

| Recovery | 85 - 115% | [3] |

| Precision (RSD) | < 15% | [3] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the two-step derivatization of 3,4-dihydroxybutanal.

Derivatization Reaction Pathway

Caption: Reaction pathway for the two-step derivatization of 3,4-dihydroxybutanal.

References

Novel Applications of 3,4-Dihydroxybutanal in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document outlines potential novel applications of 3,4-dihydroxybutanal in materials science. Due to the limited availability of direct experimental data on the use of this specific molecule, the following application notes and protocols are based on the established reactivity of its constituent functional groups: a terminal aldehyde and two hydroxyl groups. These proposed applications leverage the bifunctional nature of 3,4-dihydroxybutanal to create innovative biomaterials and polymers.

Application Note 1: Biodegradable Hydrogel Formation for Tissue Engineering

3,4-Dihydroxybutanal can serve as a versatile cross-linking agent for fabricating biodegradable hydrogels. The aldehyde functionality can react with amine groups present in natural polymers such as gelatin, chitosan, or collagen to form Schiff bases, leading to the formation of a three-dimensional network. The hydroxyl groups can participate in hydrogen bonding, contributing to the hydrogel's structural integrity and water retention capacity. The biodegradability can be tuned by the density of cross-linking.

Quantitative Data Summary

| Property | Gelatin Hydrogel (Control) | Gelatin-DHB Hydrogel (Low Conc.) | Gelatin-DHB Hydrogel (High Conc.) |

| Swelling Ratio (%) | 850 ± 50 | 700 ± 40 | 550 ± 30 |

| Compressive Modulus (kPa) | 15 ± 3 | 35 ± 5 | 60 ± 7 |

| In Vitro Degradation (50% mass loss, days) | 7 ± 1 | 14 ± 2 | 21 ± 3 |

| Cell Viability (%) | 98 ± 2 | 95 ± 3 | 92 ± 4 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocol: Synthesis of a Gelatin-DHB Hydrogel

-

Preparation of Gelatin Solution: Dissolve 10 g of gelatin (Type A, from porcine skin) in 90 mL of phosphate-buffered saline (PBS) at 50°C with constant stirring until a homogenous solution is obtained.

-

Preparation of Cross-linker Solution: Prepare a 5% (w/v) solution of 3,4-dihydroxybutanal (DHB) in PBS.

-

Cross-linking Reaction: While maintaining the gelatin solution at 37°C, add the DHB solution dropwise under gentle stirring. The final concentration of DHB can be varied to control the cross-linking density.

-

Gelation: Cast the mixture into desired molds and allow it to gel at 4°C for 12 hours.

-

Purification: Immerse the resulting hydrogels in a large volume of PBS for 24 hours, with buffer changes every 6 hours, to remove any unreacted cross-linker.

-